N-(3-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide
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Overview
Description
N-(3-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide is a chemical compound with the following structure:
ClC6H4CH2N(SO2C6H3(OCH3)2)
Preparation Methods
Synthetic Routes::
Reductive Amination: 3-Chlorobenzylamine (ClC₆H₄CH₂NH₂) undergoes reductive amination during dihydroquinolone synthesis .
Sulfonation: It is used in the synthesis of N-(3-chlorobenzyl) toluene-p-sulfonamide.
Industrial Production Methods:: Unfortunately, specific industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
N-(3-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide can participate in various reactions:
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions can occur. Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for drug synthesis.
Biology: Potentially as a probe or ligand.
Medicine: Investigated for pharmacological effects.
Industry: Limited information available.
Mechanism of Action
The exact mechanism by which N-(3-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide exerts its effects remains an area of research. It likely interacts with specific molecular targets or pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, this compound’s uniqueness lies in its specific substitution pattern. Similar compounds include other sulfonamides and benzyl derivatives.
Properties
Molecular Formula |
C15H16ClNO4S |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO4S/c1-20-13-6-7-14(21-2)15(9-13)22(18,19)17-10-11-4-3-5-12(16)8-11/h3-9,17H,10H2,1-2H3 |
InChI Key |
JKZWGLLIYZOZRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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